1-allyl-3'-(1-benzofuran-2-ylcarbonyl)-1'-[3-(dimethylamino)propyl]-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1{H},1'{H})-dione
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Overview
Description
“1-allyl-3’-(1-benzofuran-2-ylcarbonyl)-1’-[3-(dimethylamino)propyl]-4’-hydroxyspiro[indole-3,2’-pyrrole]-2,5’(1{H},1’{H})-dione” is a complex organic compound that features multiple functional groups, including an allyl group, a benzofuran moiety, a dimethylamino group, and a spiro-indole-pyrrole structure. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-allyl-3’-(1-benzofuran-2-ylcarbonyl)-1’-[3-(dimethylamino)propyl]-4’-hydroxyspiro[indole-3,2’-pyrrole]-2,5’(1{H},1’{H})-dione” would likely involve multiple steps, including:
- Formation of the benzofuran moiety through cyclization reactions.
- Introduction of the allyl group via allylation reactions.
- Formation of the spiro-indole-pyrrole structure through a series of condensation and cyclization reactions.
- Functionalization with the dimethylamino group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicine, it could be investigated as a potential drug candidate due to its complex structure and multiple functional groups that might interact with biological targets.
Industry
In industry, it could be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it has anticancer properties, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-pyrrole] derivatives: These compounds share the spiro-indole-pyrrole structure and might have similar biological activities.
Benzofuran derivatives: These compounds share the benzofuran moiety and might have similar chemical properties.
Dimethylamino compounds: These compounds share the dimethylamino group and might have similar reactivity.
Uniqueness
The uniqueness of “1-allyl-3’-(1-benzofuran-2-ylcarbonyl)-1’-[3-(dimethylamino)propyl]-4’-hydroxyspiro[indole-3,2’-pyrrole]-2,5’(1{H},1’{H})-dione” lies in its combination of multiple functional groups and complex structure, which might confer unique chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C28H27N3O5 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
4'-(1-benzofuran-2-carbonyl)-1'-[3-(dimethylamino)propyl]-3'-hydroxy-1-prop-2-enylspiro[indole-3,5'-pyrrole]-2,2'-dione |
InChI |
InChI=1S/C28H27N3O5/c1-4-14-30-20-12-7-6-11-19(20)28(27(30)35)23(25(33)26(34)31(28)16-9-15-29(2)3)24(32)22-17-18-10-5-8-13-21(18)36-22/h4-8,10-13,17,33H,1,9,14-16H2,2-3H3 |
InChI Key |
JSNILTVCJMFVLH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(=O)C(=C(C12C3=CC=CC=C3N(C2=O)CC=C)C(=O)C4=CC5=CC=CC=C5O4)O |
Origin of Product |
United States |
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